molecular formula C7H4Cl2N2 B3034625 3-Amino-2,6-dichlorobenzonitrile CAS No. 19846-20-9

3-Amino-2,6-dichlorobenzonitrile

Cat. No. B3034625
CAS RN: 19846-20-9
M. Wt: 187.02 g/mol
InChI Key: BNPFHQUYMVSYSZ-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

To 1 mL of conc. H2SO4 was portionwise added sodium nitrite (1.38 mmol). After complete dissolution, a solution of 3-amino-2,6-dichlorobenzonitrile (1.24 mmol) in 2.5 mL glacial acetic acid was added at 0° C. After 30 min at 0° C., a precooled solution of CuBr (2.76 mmol) in 0.5 mL HBr (48% in H2O) was slowly added. The reaction was stirred at 0° C. for 45 min and then at RT for 45 min. The mixture was quenched with water and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give the desired product as brown solid.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.38 mmol
Type
reactant
Reaction Step Two
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CuBr
Quantity
2.76 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.N([O-])=O.[Na+].N[C:11]1[C:12]([Cl:20])=[C:13]([C:16]([Cl:19])=[CH:17][CH:18]=1)[C:14]#[N:15].[BrH:21]>C(O)(=O)C>[Br:21][C:11]1[C:12]([Cl:20])=[C:13]([C:16]([Cl:19])=[CH:17][CH:18]=1)[C:14]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1.38 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
1.24 mmol
Type
reactant
Smiles
NC=1C(=C(C#N)C(=CC1)Cl)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
CuBr
Quantity
2.76 mmol
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After complete dissolution
WAIT
Type
WAIT
Details
at RT for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=C(C#N)C(=CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.